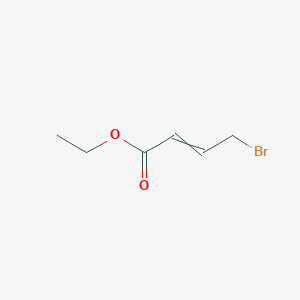

Ethyl 4-bromo-2-butenoate

Description

Properties

IUPAC Name |

ethyl 4-bromobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGRPBSDPBRTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347688 | |

| Record name | Ethyl 4-bromocrotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-32-3 | |

| Record name | Ethyl 4-bromocrotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromocrotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method involves the conversion of ethyl (2E)-4-hydroxybut-2-enoate to ethyl 4-bromo-2-butenoate through an Appel-type reaction. The hydroxyl group at the fourth carbon is substituted with bromine using triphenylphosphine (PPh₃) and bromine (Br₂) in dichloromethane (CH₂Cl₂).

Reaction Mechanism

The process proceeds via the in situ generation of a phosphine-bromine complex. Triphenylphosphine reacts with bromine to form triphenylphosphine dibromide (PPh₃Br₂), which subsequently reacts with the hydroxyl group of the starting material. This results in the substitution of the hydroxyl group with bromine, producing the desired this compound and triphenylphosphine oxide (OPPh₃) as a byproduct:

Experimental Protocol

-

Reagents :

-

Ethyl (2E)-4-hydroxybut-2-enoate (1.02 mol)

-

Triphenylphosphine (1.12 mol)

-

Bromine (1.12 mol)

-

Dichloromethane (solvent)

-

-

Conditions :

-

Temperature: 0°C (maintained throughout)

-

Reaction Time: 1.5 hours (after bromine addition)

-

Workup: Washing with water, drying over anhydrous MgSO₄

-

Optimization Insights

-

Stoichiometry : A 10% excess of triphenylphosphine and bromine ensures complete conversion of the hydroxyl group.

-

Temperature Control : Maintaining 0°C minimizes side reactions, such as alkene bromination.

-

Purification : Distillation under reduced pressure isolates the product from triphenylphosphine oxide.

One-Step Synthesis from γ-Butyrolactone

Reaction Overview

This industrial-scale method converts γ-butyrolactone directly to this compound in a single step using HBr gas and ethanol. The process avoids intermediate isolation, enhancing efficiency.

Reaction Mechanism

γ-Butyrolactone undergoes ring-opening with HBr to form 4-bromobutyric acid, which subsequently esterifies with ethanol. The overall reaction is:

Experimental Protocol

Optimization Insights

-

HBr Stoichiometry : A 1.2:1 molar ratio of HBr to γ-butyrolactone maximizes yield while minimizing excess reagent.

-

Ethanol Addition : Controlled addition prevents side reactions (e.g., diethyl ether formation).

-

Green Chemistry : The process generates minimal waste and avoids hazardous solvents.

Comparative Analysis of Methods

Mechanistic Considerations and Side Reactions

Competing Pathways in Bromination

In the Appel reaction, excess bromine may lead to alkene addition, forming dibromo byproducts (e.g., ethyl 2,3-dibromo-4-butenoate). Temperature control at 0°C suppresses this pathway.

Esterification Challenges in One-Step Synthesis

Ethanol must be added stoichiometrically to prevent acid-catalyzed polymerization of 4-bromobutyric acid. Excess ethanol risks forming ethyl bromide (C₂H₅Br) via HBr reaction.

Industrial and Research Applications

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-2-butenoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Its derivatives have been found to exhibit significant biological activity.

- Antitumor Activity : The compound is involved in synthesizing irreversible inhibitors of epidermal growth factor receptor (EGFR) and HER-2 tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance, it plays a role in the synthesis of Dacomitinib, an antitumor agent that has shown efficacy in preclinical trials against various cancers .

Organic Synthesis

The compound is extensively used as a building block in organic synthesis due to its reactive double bond and bromine substituent. It facilitates the formation of more complex structures through various reactions, including:

- Michael Addition Reactions : this compound can participate in Michael additions with nucleophiles, leading to diverse substituted products.

- Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, crucial for constructing complex organic molecules .

Biological Studies

Research has demonstrated that this compound and its derivatives possess significant biological activities:

- Inhibition of Kinase Activity : Compounds synthesized from this compound have been shown to inhibit EGFR and HER-2 kinases effectively, disrupting signaling pathways associated with tumor growth .

-

Safety Profile :

- Toxicity : Classified as hazardous; it can cause severe skin burns and eye damage upon contact. Proper safety protocols must be followed during handling.

- Acute Toxicity Data :

Endpoint Value Source Skin Irritation Causes severe burns Safety Data Sheet Eye Damage Causes serious damage Safety Data Sheet Acute Toxicity Harmful if inhaled ECHA Registered Substances

Case Study 1: Synthesis of Dacomitinib

A notable study highlighted the synthesis of Dacomitinib using this compound as a key intermediate. The resulting compound demonstrated promising antitumor activity in various cancer models, indicating its potential as a therapeutic agent .

A comprehensive assessment evaluated the biological activity of compounds derived from this compound. The study confirmed their effectiveness in inhibiting key signaling pathways involved in cancer progression while also addressing safety concerns related to their use .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-butenoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-Trimethylsilyl 4-Bromo-2-butenoate

Molecular Formula : C₇H₁₃BrO₂Si

Molar Mass : 261.17 g/mol (estimated)

Key Features :

- The ethyl ester in Ethyl 4-bromo-2-butenoate is replaced with a trimethylsilyl (TMS) group.

- The TMS group enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to the ethyl ester derivative.

- Used in specialized reactions requiring mild conditions, such as the synthesis of acid chlorides (e.g., with oxalyl chloride and DMF) .

(E)-Ethyl 4-Bromo-6-(4-Methoxyphenyl)-6-oxo-2-(tosylamino)hex-4-enoate

Molecular Formula : C₂₂H₂₃BrN₂O₆S

Molar Mass : 539.40 g/mol (estimated)

Key Features :

- Contains a 4-methoxyphenyl group and a tosylamino (-NHTs) substituent.

- The extended conjugation and bulky substituents reduce electrophilicity at the α,β-unsaturated ester compared to this compound.

- Prepared via MgBr₂-catalyzed reactions of allenes and imines, highlighting its role in stereoselective syntheses .

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

Molecular Formula : C₁₄H₁₅BrO₅

Molar Mass : 343.17 g/mol

Key Features :

- Incorporates a substituted phenoxy group (4-bromo-2-formyl-6-methoxy) at the 4-position.

- The electron-withdrawing bromine and formyl groups increase reactivity toward nucleophilic aromatic substitution.

- The methoxy group enhances solubility in polar solvents compared to this compound .

Comparative Analysis Table

Biological Activity

Ethyl 4-bromo-2-butenoate, also known as (E)-ethyl 4-bromobut-2-enoate, is a compound of significant interest in organic and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 37746-78-4 |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol |

| Boiling Point | Not specified |

| Solubility | Immiscible with water |

| Log P (octanol/water) | 1.5 - 2.32 |

The compound is characterized by a high gastrointestinal absorption rate and is permeable through the blood-brain barrier, making it a candidate for various pharmacological applications .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. A notable case study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which was confirmed through flow cytometry analyses .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro studies showed that it possesses inhibitory effects against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition

This compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to significant drug-drug interactions, necessitating further investigation into its pharmacokinetics .

Case Studies

-

Antitumor Activity Study :

- A study conducted by researchers at a prominent university tested this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment.

- The study utilized both MTT assays and Western blot analysis to confirm apoptosis through caspase activation.

-

Antimicrobial Efficacy :

- In a comparative study, this compound was tested against standard antibiotics for its efficacy against Staphylococcus aureus and Candida albicans. The results showed that it had comparable or superior activity to some traditional antibiotics, with zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

Synthesis and Applications

This compound can be synthesized via various methods, including:

- Direct bromination of crotonic acid derivatives .

- Esterification reactions involving bromoacids and alcohols under acidic conditions .

It serves as a building block in organic synthesis, particularly in the development of bioactive molecules such as enzyme inhibitors and anticancer agents . Additionally, it has applications in synthesizing luciferase inhibitors which are crucial for bioluminescence studies.

Q & A

Q. How can the synthesis of Ethyl 4-bromo-2-butenoate be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves bromination of ethyl 2-butenoate using reagents like in a halogenated solvent (e.g., ) under controlled temperatures (40–60°C) to minimize side reactions . Catalytic initiation with light or radical starters (e.g., AIBN) improves regioselectivity. Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Key parameters:

| Parameter | Optimal Condition |

|---|---|

| Brominating Agent | NBS (1.1 equiv) |

| Solvent | |

| Temperature | 50°C |

| Reaction Time | 6–8 hours |

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- -NMR : Peaks at δ 1.3 (triplet, CHCH), δ 4.2 (quartet, OCH), δ 5.8–6.3 (vinyl protons) .

- -NMR : Signals for carbonyl (δ 165–170 ppm), brominated alkene (δ 115–125 ppm), and ethoxy groups (δ 60–65 ppm).

- Infrared (IR) Spectroscopy : Strong absorption at ~1740 cm (ester C=O), 650–750 cm (C-Br stretch) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and fragmentation patterns (e.g., m/z 195 [M ^+ $$ for C _6 _9 _2 $) should align with NIST reference data .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in amber glass vials under inert atmosphere (argon/nitrogen) at –20°C. Avoid exposure to moisture (hydrolysis risk) and light (radical decomposition). Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution (SN _NN2) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bromide displacement. Molecular Dynamics (MD) simulations with forcefields like OPLS-AA assess solvent effects (e.g., polarity of DMSO vs. THF) on reaction kinetics . Key computational outputs:

| Property | Calculated Value |

|---|---|

| (S2) | ~25–30 kcal/mol |

| Solvent Dielectric Effect | Higher polarity reduces activation energy by 15% |

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Q. What strategies address contradictions in kinetic data for this compound’s hydrolysis?

Q. How is this compound utilized in asymmetric synthesis?

- Methodological Answer : As a chiral electrophile, it participates in enantioselective alkylation with organocatalysts (e.g., Cinchona alkaloids). Stereochemical outcomes are monitored via chiral GC or polarimetry. Example:

| Catalyst | Enantiomeric Excess (ee) |

|---|---|

| (R)-BINOL | 85–90% |

| L-Proline | 70–75% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.